For CNS drug programs, unsubstituted pyrrolidine cores suffer rapid para-hydroxylation and poor BBB penetration. 3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4) solves this via para-chloro substitution, raising LogP (~2.38-2.74) and blocking CYP450 oxidation.
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3-(4-Chlorophenyl)pyrrolidine (CAS 120418-62-4) is a highly versatile, halogenated nitrogen heterocycle predominantly procured as a critical intermediate for neuroactive pharmaceuticals, including monoamine reuptake inhibitors, GABAergic modulators, and PROTAC ligands [1]. The presence of the para-chloro substitution on the phenyl ring fundamentally alters the physicochemical profile of the pyrrolidine core, elevating its baseline lipophilicity (LogP ~2.38–2.74) and providing a robust metabolic shield against CYP450-mediated oxidation. For industrial buyers and medicinal chemists, this compound serves as a non-negotiable starting material when downstream applications demand enhanced blood-brain barrier (BBB) penetration, prolonged in vivo half-life, and precise steric fit within hydrophobic receptor pockets [2].
Substituting 3-(4-chlorophenyl)pyrrolidine with its unhalogenated analog (3-phenylpyrrolidine) or differently substituted variants (e.g., 4-fluoro or 4-methyl) introduces severe liabilities in both process chemistry and final product performance [1]. In procurement, opting for the unsubstituted 3-phenylpyrrolidine results in downstream drug candidates that suffer from rapid para-hydroxylation, drastically reducing metabolic half-life and increasing hepatic clearance . Furthermore, attempts to substitute with 4-fluoro or 4-methyl analogs frequently lead to a significant loss in target binding affinity due to suboptimal van der Waals interactions within target hydrophobic pockets[2]. Consequently, for workflows targeting CNS efficacy or precise steric constraints, generic substitution compromises both synthetic yield and pharmacological viability.
The incorporation of the 4-chloro group on the phenyl ring is a deliberate structural design to block metabolic degradation. In comparative studies of pyrrolidine-based prodrugs and intermediates, the 4-chloro substitution prevents rapid para-hydroxylation by hepatic enzymes (such as CYP1A2 and CYP3A4), which is a primary clearance pathway for the unsubstituted 3-phenylpyrrolidine [1]. This halogenation significantly extends the metabolic half-life of downstream candidates, ensuring adequate systemic exposure.
| Evidence Dimension | Resistance to para-hydroxylation (Hepatic clearance rate) |
| Target Compound Data | High metabolic stability (minimal para-position oxidation) |
| Comparator Or Baseline | 3-Phenylpyrrolidine (rapidly oxidized at the unsubstituted para-position) |
| Quantified Difference | Significant extension of metabolic half-life and reduced hepatic clearance |
| Conditions | In vitro human and rat liver microsome assays |
Procuring the 4-chloro derivative is essential for synthesizing drug candidates that require long-acting systemic exposure without premature hepatic clearance.
For applications requiring central nervous system (CNS) penetration, the baseline lipophilicity of the precursor is critical. 3-(4-Chlorophenyl)pyrrolidine exhibits a predicted LogP of approximately 2.38 to 2.74, whereas the unsubstituted 3-phenylpyrrolidine generally falls below a LogP of 2.0 . This 0.5 to 0.8 log unit increase in lipophilicity directly translates to enhanced passive membrane permeability and superior blood-brain barrier (BBB) crossing capabilities in downstream formulated products.
| Evidence Dimension | Partition Coefficient (LogP) |
| Target Compound Data | LogP ~2.38 - 2.74 |
| Comparator Or Baseline | 3-Phenylpyrrolidine (LogP < 2.0) |
| Quantified Difference | Approx. 0.5 - 0.8 log unit increase in lipophilicity |
| Conditions | Standard physicochemical predictive models and partitioning assays |
The specific LogP range of the 4-chloro variant is optimized for passive membrane permeability, making it the required precursor for CNS-active compounds.
In the development of pyrrolidine-based receptor antagonists (such as CCR1) and monoamine reuptake inhibitors, the 4-chloro substitution provides an optimal steric and electronic fit within the target's hydrophobic binding pocket. Structure-activity relationship (SAR) studies demonstrate that replacing the 4-chloro group with a 4-fluoro or 4-methyl group results in a significant loss of potency, often reducing binding affinity by an order of magnitude or more [1].
| Evidence Dimension | Target receptor/transporter binding affinity |
| Target Compound Data | Maintained high affinity (low nanomolar range) in downstream active analogs |
| Comparator Or Baseline | 4-Fluoro or 4-Methyl substituted analogs |
| Quantified Difference | Significant loss of potency (often >10-fold reduction in activity) when the chloro group is replaced |
| Conditions | In vitro receptor binding and chemotaxis assays |
Buyers must select the 4-chloro specific isomer to ensure the final synthesized ligand maintains critical van der Waals interactions necessary for high-potency receptor antagonism.
Due to its optimized LogP and resistance to para-hydroxylation, this compound is the preferred building block for synthesizing monoamine reuptake inhibitors targeting dopamine and serotonin transporters. The 4-chloro substitution ensures the final active pharmaceutical ingredient (API) achieves the necessary blood-brain barrier penetration and metabolic longevity required for neurological efficacy .
As a cyclized structural relative to Baclofen, 3-(4-chlorophenyl)pyrrolidine serves as a critical intermediate in the design of next-generation GABA receptor agonists and modulators. Its specific steric profile allows for precise interaction with the GABA-B receptor's hydrophobic pockets, making it superior to unsubstituted pyrrolidine derivatives in SAR optimization[1].
In targeted protein degradation and immunology, the compound is utilized to synthesize high-affinity ligands (e.g., CCR1 antagonists). The 4-chloro group provides essential van der Waals interactions that cannot be replicated by 4-fluoro or 4-methyl analogs, ensuring high-potency binding in complex molecular assemblies [2].